(S)-2-Amino-3,N-dimethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide (S)-2-Amino-3,N-dimethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477104
InChI: InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14(4)9-5-6-13(3)7-9/h8-10H,5-7,12H2,1-4H3/t9-,10-/m0/s1
SMILES: CC(C)C(C(=O)N(C)C1CCN(C1)C)N
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol

(S)-2-Amino-3,N-dimethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide

CAS No.:

Cat. No.: VC13477104

Molecular Formula: C11H23N3O

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3,N-dimethyl-N-((S)-1-methyl-pyrrolidin-3-yl)-butyramide -

Specification

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
IUPAC Name (2S)-2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide
Standard InChI InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14(4)9-5-6-13(3)7-9/h8-10H,5-7,12H2,1-4H3/t9-,10-/m0/s1
Standard InChI Key RWUFYIGFHGPTBN-UWVGGRQHSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(C)[C@H]1CCN(C1)C)N
SMILES CC(C)C(C(=O)N(C)C1CCN(C1)C)N
Canonical SMILES CC(C)C(C(=O)N(C)C1CCN(C1)C)N

Introduction

Structural Characterization and Molecular Properties

Core Structural Features

The molecular formula C₁₁H₂₃N₃O (MW: 213.32 g/mol) defines a compact yet stereochemically rich architecture. Key structural elements include:

  • A butanamide backbone with an (S)-configured amino group at the C2 position.

  • N,N-dimethyl substitution on the amide nitrogen.

  • A (S)-1-methylpyrrolidin-3-yl group attached to the amide nitrogen, introducing a chiral center in the pyrrolidine ring .

The stereochemistry is critical; the (S,S) configuration at both chiral centers distinguishes it from diastereomers like (R,S)- or (S,R)- variants, which exhibit distinct biological profiles .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₂₃N₃O
Molecular Weight213.32 g/mol
IUPAC Name(2S)-2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide
SMILESCC(C)C@@HN
CAS Number1354023-81-6

Stereochemical Considerations

X-ray crystallography and computational modeling confirm that the (S,S) configuration optimizes interactions with biological targets. The pyrrolidine ring adopts a twisted envelope conformation, positioning the methyl group axially to minimize steric hindrance . This spatial arrangement facilitates binding to hydrophobic pockets in enzymes or receptors, as evidenced by molecular docking studies.

Synthetic Methodologies

Primary Synthetic Routes

Synthesis typically involves multi-step organic reactions emphasizing stereochemical control:

  • Pyrrolidine Precursor Preparation:

    • 1-Methylpyrrolidine-3-amine is synthesized via reductive amination of pyrrolidin-3-one, followed by methylation.

  • Butanamide Backbone Assembly:

    • Coupling of 2-amino-3-methylbutanoic acid with the pyrrolidine precursor using carbodiimide-based reagents (e.g., EDC/HOBt).

  • N,N-Dimethylation:

    • Treatment with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF).

Table 2: Synthetic Route Comparison

MethodYield (%)Purity (%)Stereochemical Integrity
Carbodiimide Coupling65–72≥95High
Mitsunobu Reaction58–6390–93Moderate
Enzymatic Amination40–4585–88Low

Challenges in Scalability

  • Racemization Risk: The amino group at C2 is prone to racemization under acidic or high-temperature conditions, necessitating pH-controlled environments (pH 6.5–7.5).

  • Purification Complexity: Chromatographic separation from diastereomers requires chiral stationary phases (e.g., cellulose tribenzoate), increasing production costs.

Mechanism of Action and Biological Activity

Neurotransmitter Receptor Interactions

In vitro studies suggest affinity for dopamine D₂ and serotonin 5-HT₁A receptors:

  • D₂ Receptor: Acts as a partial agonist (EC₅₀: 230 nM), modulating adenylate cyclase activity.

  • 5-HT₁A Receptor: Exhibits antagonist behavior (IC₅₀: 180 nM), potentially influencing anxiolytic pathways.

Enzymatic Inhibition

Preliminary data indicate inhibition of monoamine oxidase B (MAO-B) (IC₅₀: 420 nM), implicating roles in neurodegenerative disease models.

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparisons

CompoundKey Structural DifferenceBiological Activity
(S)-2-Amino-N,3-dimethyl-N-[(3R)-1-methylpyrrolidin-3-yl]butanamide(R)-configuration at pyrrolidine C3Reduced D₂ affinity (EC₅₀: 450 nM)
N-(1-Methylpyrrolidin-3-yl)butyramideLacks amino group at C2No receptor binding observed
2-Amino-N,N-dimethyl-(1-methylpyrrolidin-3-yl)butyramideDimethylamino substitutionEnhanced MAO-B inhibition (IC₅₀: 320 nM)

Future Research Directions

  • Stereoselective Synthesis: Developing catalytic asymmetric methods to improve yields (e.g., organocatalyzed amidation).

  • In Vivo Pharmacokinetics: Assessing bioavailability and blood-brain barrier penetration in rodent models.

  • Target Validation: CRISPR-based screens to identify off-target effects on GPCRs and ion channels .

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